

5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid CAS number and structure

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Compound of Interest

Compound Name: 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid

Cat. No.: B1453708

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An In-depth Technical Guide to **5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid**

Abstract

This technical guide provides a comprehensive overview of **5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiophene derivatives are recognized as "privileged pharmacophores" due to their versatile biological activities.^[1] This document details the compound's chemical identity, structural features, and physicochemical properties. It outlines a plausible, mechanistically-grounded synthetic pathway and discusses its potential applications as a scaffold in the development of novel therapeutics, drawing on structure-activity relationships established for related thiophene-based molecules. Furthermore, this guide includes detailed experimental protocols for its synthesis and characterization, alongside essential safety and handling information for laboratory professionals.

Introduction: The Significance of Thiophene Scaffolds in Drug Discovery

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with thiophene-containing molecules holding a prominent position. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bio-isosteric replacement for the phenyl ring, often introduced to modulate physicochemical properties, improve metabolic stability, and

enhance target binding affinity.[1] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2]

5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid belongs to this important class of molecules. Its structure combines three key pharmacophoric elements:

- The Thiophene-2-carboxylic Acid Core: A well-established platform in organic synthesis that allows for various chemical modifications, such as amidation and esterification, to build complex molecular architectures.[3][4]
- The Carboxylic Acid Group: This functional group can act as a critical hydrogen bond donor/acceptor, enabling strong interactions with biological targets like enzyme active sites.
- The 2,4-Dimethylphenyl Substituent: This lipophilic group can influence the compound's pharmacokinetic profile and participate in hydrophobic or van der Waals interactions within a receptor binding pocket, potentially enhancing potency and selectivity.

This guide serves as a technical resource for researchers exploring the potential of this molecule as a building block for next-generation therapeutics.

Compound Profile and Physicochemical Properties

The fundamental identity of **5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid** is established by its chemical structure and unique identifiers.

Chemical Structure

Caption: Chemical structure of **5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid**.

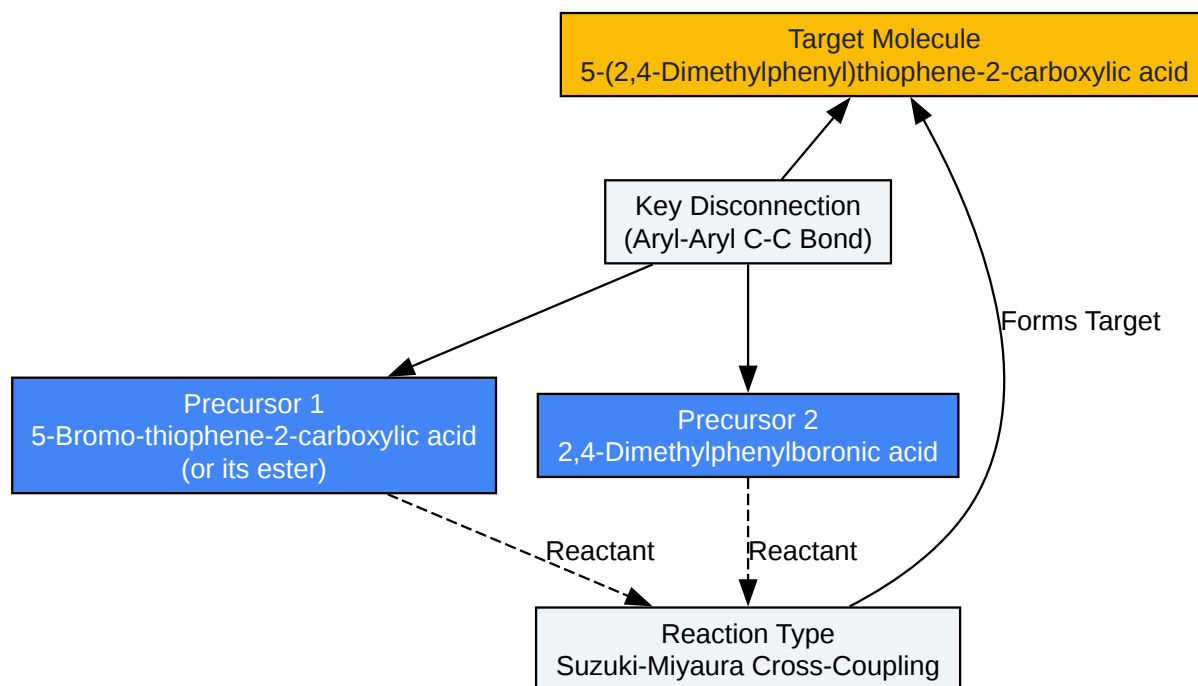
Chemical Identifiers and Properties

Property	Value	Reference
CAS Number	1038729-21-3	[5][6]
Molecular Formula	C ₁₃ H ₁₂ O ₂ S	[6]
Molecular Weight	232.30 g/mol	[6]
IUPAC Name	5-(2,4-dimethylphenyl)thiophene-2-carboxylic acid	
Appearance	Expected to be an off-white to white solid powder	Inferred from related compounds[3]
Solubility	Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water	

Synthesis and Mechanistic Considerations

While a specific, published synthesis for **5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid** is not readily available, a highly plausible and efficient route can be designed using modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is an authoritative choice for forming the key aryl-aryl bond between the thiophene core and the dimethylphenyl moiety.

Proposed Retrosynthetic Analysis: The target molecule can be disconnected at the C-C bond between the thiophene and phenyl rings. This leads to two key precursors: a protected 5-halothiophene-2-carboxylic acid derivative and 2,4-dimethylphenylboronic acid.



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Caption: Retrosynthetic analysis via Suzuki-Miyaura cross-coupling.

Mechanism Insight: The Suzuki coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

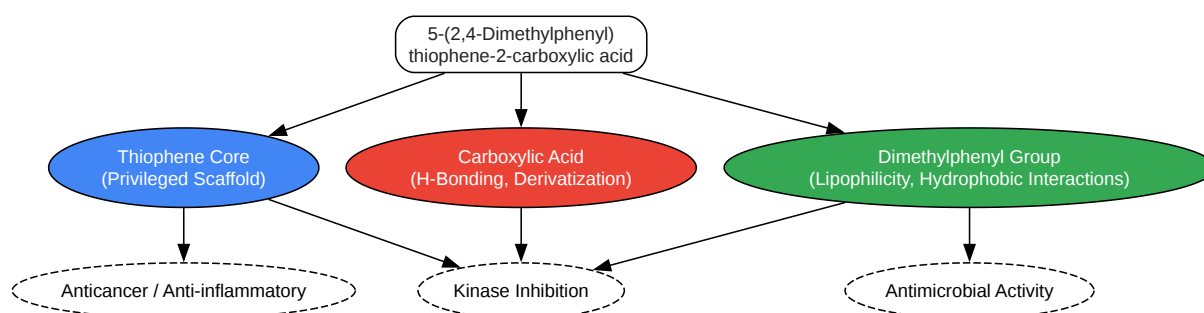
- Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the thiophene precursor.
- Transmetalation: The boronic acid, activated by a base, transfers the dimethylphenyl group to the palladium center.
- Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.

The choice of protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is crucial. This prevents unwanted side reactions, as the acidic proton can interfere with the organometallic reagents used in the coupling reaction.

Potential Applications in Drug Discovery

The structural features of **5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid** make it a compelling scaffold for targeting various biological pathways.

- **Kinase Inhibition:** Many kinase inhibitors incorporate a heterocyclic core that anchors the molecule in the ATP-binding pocket. The thiophene ring can serve this function, while the dimethylphenyl group can be directed towards hydrophobic regions to enhance binding affinity.[7]
- **Antimicrobial Agents:** The 2,5-dimethylphenyl scaffold is a known feature in compounds with activity against bacteria and fungi.[8] Combining this with the thiophene-2-carboxamide core, which has also been used as a lead for antibacterial compounds, presents a promising strategy for developing new anti-infectives.[2]
- **Anti-inflammatory and Anticancer Applications:** Thiophene derivatives are prevalent in drugs developed for these indications.[1][2] The carboxylic acid can be converted to an amide, a common functional group in many active pharmaceutical ingredients (APIs), to explore a wide range of biological targets.[7]



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Caption: Relationship between structural features and potential biological activities.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of the title compound.

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the coupling of Methyl 5-bromothiophene-2-carboxylate with 2,4-dimethylphenylboronic acid, followed by saponification.

Objective: To synthesize **5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid**.

Materials:

- Methyl 5-bromothiophene-2-carboxylate (1.0 eq)
- 2,4-Dimethylphenylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- S-Phos (0.04 eq)
- Potassium phosphate tribasic (K_3PO_4 , 3.0 eq)
- Toluene and Water (10:1 mixture)
- Lithium hydroxide (LiOH , 5.0 eq)
- Tetrahydrofuran (THF) and Water
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

Workflow:

- Reaction Setup (Coupling):

- Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
- To a flame-dried round-bottom flask, add Methyl 5-bromothiophene-2-carboxylate, 2,4-dimethylphenylboronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄.
- Evacuate and backfill the flask with argon or nitrogen gas three times.
- Add degassed toluene and water.
- Reaction Execution (Coupling):
 - Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
 - Stir the mixture vigorously and heat to 90-100 °C for 12-18 hours.
 - Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup and Isolation (Ester Intermediate):
 - Causality: This sequence separates the organic product from inorganic salts and the aqueous phase.
 - Cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient).
- Saponification (Hydrolysis):
 - Causality: LiOH is a strong base that nucleophilically attacks the ester carbonyl, leading to hydrolysis to the carboxylate salt.

- Dissolve the purified methyl ester in a mixture of THF and water.
- Add LiOH and stir at room temperature for 4-6 hours.
- Workup and Isolation (Final Product):
 - Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.
 - Remove the THF under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.
 - Collect the resulting precipitate by vacuum filtration.
 - Wash the solid with cold water and dry under high vacuum to yield the final product.

Protocol: Characterization by ^1H NMR Spectroscopy

Objective: To confirm the structure of the synthesized product.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the dry product.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean NMR tube.
 - Causality: Deuterated solvents are used because they are "invisible" in ^1H NMR spectra, preventing solvent signals from overwhelming the analyte signals.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum on a 400 MHz (or higher) spectrometer.
 - Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- Expected Spectral Features:

- Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
- Thiophene Protons: Two doublets in the aromatic region (~7-8 ppm), showing coupling to each other.
- Phenyl Protons: Three signals in the aromatic region (~7-7.5 ppm), corresponding to the three distinct protons on the dimethylphenyl ring.
- Methyl Protons (-CH₃): Two sharp singlets in the upfield region (~2-2.5 ppm), each integrating to 3 protons.

Safety and Handling

While specific toxicology data for this compound is not available, general precautions for handling substituted thiophenecarboxylic acids should be followed based on safety data for related compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Hazard Classification (Anticipated):
 - Skin Irritant[\[9\]](#)[\[11\]](#)
 - Serious Eye Irritant[\[9\]](#)[\[10\]](#)
 - May cause respiratory irritation[\[10\]](#)
- Personal Protective Equipment (PPE):
 - Wear chemical safety goggles or a face shield.
 - Wear a lab coat and nitrile gloves.
 - Handle only in a well-ventilated area or a chemical fume hood.[\[9\]](#)
- Handling and Storage:
 - Avoid breathing dust.[\[10\]](#) Wash hands thoroughly after handling.[\[9\]](#)

- Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][12]
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9]
 - Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[9]
 - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

Conclusion

5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid is a valuable chemical entity with significant potential as a building block in drug discovery and materials science. Its synthesis is achievable through robust and well-established cross-coupling reactions. The combination of a versatile thiophene-2-carboxylic acid core and a lipophilic dimethylphenyl substituent provides a rich scaffold for generating molecular libraries to probe various biological systems. Researchers and drug development professionals can leverage the insights and protocols in this guide to explore the full potential of this promising compound.

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